Umtatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-7-(hydroxymethyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-7(2)11-4-9-12(20-11)5-13-14(15(9)18)10(17)3-8(6-16)19-13/h3,5,11,16,18H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUZKYSWNSOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Investigations of Umtatin
Proposed Biosynthetic Pathways to the Chromone (B188151) and Furochromone Nucleus
The biosynthesis of the core chromone and furochromone structures, the foundational scaffolds of umtatin, is believed to originate from the polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units to form a linear polyketide chain, which then undergoes cyclization and aromatization to yield the characteristic chromone ring system.
Specifically, the formation of the chromone nucleus is proposed to begin with the condensation of malonyl-CoA. researchgate.net A key intermediate in this process is noreugenin (B191981) (5,7-dihydroxy-2-methylchromone). nih.gov The furochromone skeleton is then elaborated from this chromone precursor through a series of enzymatic modifications. researchgate.net
A proposed pathway for the formation of major furochromones, such as those found in the medicinal plant Saposhnikovia divaricata, involves several key steps. researchgate.netresearchgate.netnih.gov Following the formation of the noreugenin core, subsequent modifications, including prenylation, cyclization of the prenyl group to form the furan (B31954) ring, and various hydroxylation and methylation reactions, lead to the diverse array of naturally occurring furochromones. researchgate.netresearchgate.net
The biosynthesis of 2-(2-phenylethyl)chromones (PECs) in agarwood also follows a similar initial pattern, starting with the formation of the chromone backbone by a type III polyketide synthase. mdpi.com This initial structure is then diversified by enzymes such as hydroxylases and O-methyltransferases (OMTs) to produce a variety of PECs. mdpi.com
| Proposed Pathway Step | Description | Key Intermediates/Precursors |
| Chromone Nucleus Formation | Assembly of the chromone ring from polyketide precursors. nih.gov | Malonyl-CoA, Noreugenin nih.govresearchgate.net |
| Furan Ring Formation | Addition of a prenyl group and subsequent cyclization. researchgate.netresearchgate.net | Prenyl pyrophosphate |
| Structural Diversification | Hydroxylation, methylation, and other modifications. researchgate.netresearchgate.netmdpi.com | - |
Precursor Feeding Studies and Isotopic Labeling Experiments for Biosynthetic Mapping
Precursor feeding and isotopic labeling are powerful techniques used to elucidate biosynthetic pathways by tracing the incorporation of labeled compounds into the final natural product. nih.govphcogrev.com While specific studies on this compound are not extensively documented, the principles of these methods are broadly applicable to understanding furochromone biosynthesis.
In the study of natural product biosynthesis, isotopically labeled precursors (e.g., using ¹³C or ²H) are supplied to the producing organism. nih.govnih.gov The location of the isotopes in the final isolated product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov This information provides direct evidence for the involvement of the fed precursor and can reveal the sequence of bond formations and rearrangements.
For example, feeding experiments with isotopically labeled L-isoleucine have been used to confirm its role as an unusual starter unit in the polyketide synthesis of other natural products. nih.gov Similarly, in the investigation of diterpenoid alkaloid biosynthesis, the incorporation of isotopically labeled substrates has been crucial in demonstrating the preference for certain nitrogen sources. nih.gov
The application of these techniques to this compound biosynthesis would involve feeding the source organism with labeled precursors suspected to be part of its biosynthetic pathway, such as labeled acetate (B1210297) (as a precursor to malonyl-CoA), mevalonic acid (as a precursor to the prenyl group), and labeled amino acids. The resulting labeling pattern in this compound would provide invaluable insights into its precise biosynthetic origins.
| Experimental Technique | Purpose in Biosynthetic Studies | Information Gained |
| Precursor Feeding | To identify the building blocks of a natural product. phcogrev.com | Confirmation of precursor incorporation. |
| Isotopic Labeling | To trace the metabolic fate of precursors. nih.govnih.gov | Detailed mapping of bond formations and reaction mechanisms. |
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
The biosynthesis of furochromones is a multi-step process catalyzed by a series of specific enzymes. nih.gov Research into related compounds has identified several key enzyme classes that are likely involved in the formation of this compound. researchgate.netresearchgate.netmdpi.com
The initial formation of the chromone skeleton is catalyzed by a pentaketide (B10854585) chromone synthase (PCS) , a type III polyketide synthase. researchgate.netmdpi.com This enzyme is responsible for the cyclization of the polyketide chain to form the chromone ring. researchgate.net
Subsequent modifications are carried out by a suite of tailoring enzymes:
Prenyltransferases (PTs) catalyze the addition of a prenyl group to the chromone nucleus, a critical step in the formation of the furan ring. researchgate.netresearchgate.net
Peucenin (B10754109) cyclase (PC) is involved in the cyclization of the prenyl group to form the furan moiety. researchgate.netresearchgate.net
Cytochrome P450 monooxygenases (CYP450s) and other hydroxylases introduce hydroxyl groups at various positions on the furochromone scaffold, contributing to its structural diversity. researchgate.netmdpi.com
Methyltransferases (MTs) , particularly O-methyltransferases (OMTs), are responsible for the methylation of hydroxyl groups. researchgate.netresearchgate.netmdpi.com
Glycosyltransferases (GTs) can attach sugar moieties to the furochromone structure. researchgate.netnih.gov
The concerted action of these enzymes, often working in a coordinated fashion, leads to the final, complex structure of this compound. youtube.comyoutube.com
| Enzyme | Function in Furochromone Biosynthesis | Source Organism Example |
| Pentaketide Chromone Synthase (PCS) | Catalyzes the formation of the chromone nucleus. researchgate.net | Saposhnikovia divaricata (SdPCS) researchgate.netnih.gov |
| Prenyltransferase (PT) | Adds a prenyl group to the chromone core. researchgate.netresearchgate.net | Saposhnikovia divaricata (SdPT) researchgate.net |
| Peucenin Cyclase (PC) | Catalyzes the formation of the furan ring. researchgate.netresearchgate.net | Saposhnikovia divaricata (SdPC) researchgate.netnih.gov |
| Cytochrome P450s (CYP450s) | Hydroxylation of the furochromone skeleton. researchgate.netmdpi.com | Saposhnikovia divaricata researchgate.net |
| O-Methyltransferase (OMT) | Methylation of hydroxyl groups. researchgate.netresearchgate.netmdpi.com | Saposhnikovia divaricata researchgate.net |
| Glycosyltransferases (GTs) | Addition of sugar moieties. researchgate.netnih.gov | Saposhnikovia divaricata nih.gov |
Genetic Basis and Regulation of this compound Production in Source Organisms
The production of secondary metabolites like this compound is under tight genetic control. khanacademy.orgyoutube.com The genes encoding the biosynthetic enzymes are often clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated expression of the genes required for the pathway.
In Saposhnikovia divaricata, a plant known to produce furochromones, the genes for the biosynthetic pathway have been identified and are located on the same chromosome. researchgate.net The high expression of a specific pentaketide chromone synthase gene (SdPCS), along with the presence of a lineage-specific peucenin cyclase gene (SdPC), is correlated with the high accumulation of furochromones in the roots of this plant. researchgate.netnih.gov
The regulation of these biosynthetic genes occurs primarily at the transcriptional level. frontiersin.org Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in activating or repressing the expression of the biosynthetic genes. khanacademy.orgyoutube.com Environmental cues and developmental signals can influence the activity of these transcription factors, thereby modulating the production of the final natural product. frontiersin.org
For instance, in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood, the expression of the relevant biosynthetic genes is influenced by factors such as injury or infection. mdpi.com The study of the genetic regulation of this compound production would involve identifying the specific transcription factors and regulatory networks that control the expression of its biosynthetic gene cluster in the source organism.
| Regulatory Element | Function | Example |
| Biosynthetic Gene Cluster (BGC) | A physical grouping of genes involved in the same biosynthetic pathway. | Furochromone BGC in S. divaricata. researchgate.net |
| Transcription Factors | Proteins that regulate the expression of biosynthetic genes. khanacademy.orgyoutube.com | MYB transcription factors in flavonoid biosynthesis. frontiersin.org |
| Promoters/Enhancers | DNA sequences that control the initiation of gene transcription. khanacademy.org | - |
Molecular Interactions and Biological Target Elucidation of Umtatin
Methodological Frameworks for Investigating a Compound's Biological Relevance
To determine the biological importance of a new molecule, scientists employ a variety of investigative techniques. nih.goveuropa.eu These frameworks are designed to systematically probe the compound's effects on biological systems, starting from broad observations and progressively narrowing down to specific molecular events. A typical approach involves initial phenotypic screening, where the compound is tested across a range of cell lines or model organisms to identify any observable effects, such as cell death, changes in cell morphology, or alterations in specific biological pathways. nih.gov Following a positive "hit" in a phenotypic screen, the subsequent goal is to identify the direct molecular target or targets responsible for the observed effect, a process known as target deconvolution. nih.gov This is a critical step, as understanding the direct binding partner of a compound is fundamental to unraveling its mechanism of action. nih.gov
Strategies for Identifying Direct Molecular Targets
Identifying the specific protein or other macromolecule that a small molecule interacts with is a key challenge in drug discovery and chemical biology. nih.govnih.gov Several powerful techniques have been developed to meet this challenge.
Proteomic and Metabolomic Approaches for Target Deconvolution
Modern "omics" technologies provide a global view of the changes occurring within a cell upon treatment with a compound. Proteomics, the large-scale study of proteins, can be used to identify changes in protein abundance, post-translational modifications, or thermal stability in the presence of a compound. nih.govnih.govyoutube.comyoutube.comqiagenbioinformatics.com For instance, the Cellular Thermal Shift Assay (CETSA) is a method that assesses the thermal stability of proteins in the presence or absence of a ligand; a shift in the melting temperature of a protein upon compound binding can indicate a direct interaction. nih.gov
Metabolomics, the study of small molecules (metabolites) within cells and tissues, offers a complementary approach. nih.govnih.govyoutube.comyoutube.comqiagenbioinformatics.com By analyzing the changes in the metabolome after compound treatment, researchers can infer which metabolic pathways are affected, providing clues about the compound's target and mechanism. nih.govnih.gov Integrating proteomic and metabolomic data can provide a comprehensive picture of the compound's cellular effects. nih.govnih.gov
Affinity-Based Probes and Chemical Genetics in Target Discovery
Affinity-based methods are a more direct approach to identifying a compound's binding partners. nih.govnih.gov This strategy typically involves chemically modifying the compound of interest to include a reactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye). nih.govnih.govmdpi.com This modified compound, or "probe," is then introduced to a cellular lysate or intact cells. The probe binds to its target protein, and the reactive group forms a covalent bond, allowing for the subsequent isolation and identification of the target protein via the reporter tag. nih.govnih.gov
Chemical genetics is another powerful strategy that utilizes small molecules to perturb protein function, much like traditional genetics uses mutations. mdpi.comnih.gov By creating a library of related compounds and observing their structure-activity relationships, researchers can gain insights into the properties of the target binding site. Furthermore, genetic screens can be performed to identify genes that, when mutated, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway. nih.gov
Elucidation of the Mechanism of Action at a Molecular Level
Once a direct molecular target has been identified, the next step is to understand precisely how the compound affects the function of that target and the broader cellular machinery. nih.gov
Investigation of Cellular Signaling Pathway Modulation
Many bioactive compounds exert their effects by modulating cellular signaling pathways. nih.govnih.govyoutube.com These intricate networks of proteins transmit signals from the cell surface to the nucleus, governing fundamental cellular processes like growth, proliferation, and death. nih.govyoutube.com To investigate how a compound impacts these pathways, researchers can use techniques like Western blotting or immunofluorescence to measure changes in the phosphorylation state of key signaling proteins. nih.gov For example, an increase or decrease in the phosphorylation of a kinase within a specific pathway after treatment with the compound would suggest that the compound is modulating the activity of that pathway. nih.govnih.gov
Analysis of Enzyme Inhibition or Activation Dynamics
If the identified target of a compound is an enzyme, it is crucial to characterize the nature of their interaction. nih.govlibretexts.orgembrapa.brnih.govyoutube.com Kinetic assays are performed to determine whether the compound acts as an inhibitor or an activator of the enzyme. libretexts.orgnih.govyoutube.com For inhibitors, further studies can distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive, which provides valuable information about where the compound binds to the enzyme and how it affects its catalytic activity. libretexts.orgnih.gov These analyses involve measuring the rate of the enzymatic reaction at various concentrations of the substrate and the compound, and the data can be visualized using plots like the Lineweaver-Burk plot to determine key parameters such as the inhibition constant (Ki) or activation constant (Ka). libretexts.orgembrapa.br
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a small molecule (ligand) like umtatin and its potential biological targets at a molecular level. nih.govnih.gov These techniques are instrumental in predicting the binding affinity, identifying key interacting amino acid residues, and assessing the stability of the ligand-target complex over time. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the strength of the interaction, often expressed as a docking score or binding energy. nih.govnih.gov Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. nih.gov MD simulations provide a more detailed view of the conformational changes and the stability of the interactions observed in docking studies. nih.govnih.gov
Despite the utility of these methods in drug discovery and molecular biology, a thorough search of scientific databases and literature reveals no specific studies on the molecular docking or molecular dynamics simulations of this compound with any biological target. While there is extensive research on the computational analysis of other coumarin (B35378) derivatives and their interactions with various proteins, this specific information for this compound is not publicly available. nih.govjcchems.commdpi.comnih.gov
Consequently, detailed research findings, including specific binding energies, interacting residues, and data tables from molecular docking and dynamics simulations for this compound, cannot be provided.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Umtatin Derivatives
Principles and Methodologies of Umtatin SAR Investigations
The fundamental principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is intrinsically linked to its molecular structure. nih.govnih.gov Minor modifications to a molecule's chemical framework can lead to significant changes in its pharmacological or biological properties. researchgate.net In the context of this compound, SAR investigations systematically alter specific parts of the molecule to identify which functional groups and structural features are crucial for its activity. This process, often iterative, involves the synthesis of a series of related compounds, or analogs, where each new molecule has a defined structural difference from the parent compound. nih.gov
The primary goals of this compound SAR studies are to pinpoint the "pharmacophore" – the essential three-dimensional arrangement of atoms or functional groups responsible for the compound's biological effect. researchgate.net These investigations also aim to optimize lead compounds by enhancing desired activities, improving selectivity, and reducing potential toxicity. nih.gov
Methodologically, experimental SAR studies rely on a feedback loop between chemical synthesis and biological testing. nih.gov Chemists design and create new this compound derivatives, which are then evaluated in relevant biological assays to measure their activity (e.g., cytotoxicity, antiviral efficacy). The resulting data are then analyzed to establish relationships between structural changes and the observed biological outcomes, guiding the design of the next generation of compounds. nih.govnih.gov
Design of Compound Libraries for Systematic SAR Exploration
To systematically explore the SAR of this compound, researchers design and synthesize compound libraries. These are collections of structurally related molecules created to methodically investigate the impact of various substituents at different positions on the this compound scaffold. The design of these libraries is a critical step that can be approached in several ways.
One common strategy is to create a focused library around a "hit" or "lead" compound—an initial molecule with promising activity. Modifications are made to specific regions of the this compound core structure to probe the effects of properties like steric bulk, electronics, and lipophilicity. For instance, different functional groups might be introduced at a particular position to determine if a hydrogen bond donor, acceptor, or a non-polar group is preferred for optimal activity.
Another approach involves the creation of more diverse libraries to explore a wider chemical space. This can help in identifying entirely new pharmacophores or uncovering unexpected SAR trends. The design process for these libraries often employs computational tools to ensure that the selected compounds cover a broad range of physicochemical properties. By testing a well-designed library of this compound derivatives, researchers can efficiently gather data to build a comprehensive SAR model.
Computational and Chemoinformatic Approaches in QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced, computational extension of SAR. nih.gov QSAR aims to build mathematical models that quantitatively correlate the chemical structure of compounds with their biological activity. nih.gov This is achieved by transforming chemical structures into numerical descriptors and then using statistical methods to find a relationship between these descriptors and the observed activity. researchgate.net Chemoinformatics plays a vital role in this process by providing the tools to generate descriptors, build models, and analyze large datasets. nih.govnih.gov
Multivariate Statistical Methods (e.g., Principal Component Analysis, Multiple Linear Regression)
Multivariate statistical methods are foundational to QSAR modeling. researchgate.net When dealing with a large number of molecular descriptors, these methods help in identifying the most relevant ones and building predictive models.
Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of a dataset. researchgate.netucr.edu In the context of this compound QSAR, a large number of calculated descriptors for a series of derivatives can be highly inter-correlated. PCA transforms these correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. This helps in visualizing the distribution of compounds and identifying patterns within the data. montana.edu
Multiple Linear Regression (MLR): MLR is a method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For this compound derivatives, an MLR model might take the form of an equation that predicts the biological activity based on a combination of electronic, steric, and hydrophobic descriptors. The quality of an MLR model is often assessed by its correlation coefficient (r²) and its predictive ability on an external set of compounds. nih.gov
Machine Learning Algorithms (e.g., Artificial Neural Networks, Support Vector Machine)
With the increasing complexity of chemical data, machine learning (ML) algorithms have become powerful tools in QSAR modeling, capable of capturing complex, non-linear relationships. nih.govnih.gov
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. They are particularly adept at modeling non-linear relationships between molecular descriptors and biological activity. univie.ac.at For this compound QSAR, an ANN could be trained on a dataset of derivatives with known activities to learn the intricate patterns connecting structure to function, potentially leading to more accurate predictions than linear methods. nih.gov
Support Vector Machines (SVM): SVM is a supervised learning algorithm that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value). univie.ac.atmdpi.com In QSAR, SVMs work by finding an optimal hyperplane that best separates or fits the data points in a high-dimensional space defined by the molecular descriptors. SVMs are known for their robustness, especially with smaller datasets. mdpi.com
Three-Dimensional QSAR (3D-QSAR) Techniques (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)
3D-QSAR methods consider the three-dimensional properties of molecules to explain their biological activities. nih.gov These techniques require the alignment of the set of molecules under study.
Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. nih.govnih.gov The aligned this compound derivatives are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point. The resulting field values are then used as descriptors in a partial least squares (PLS) statistical analysis to generate a predictive model. nih.govresearchgate.net The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more detailed and interpretable model of the SAR. researchgate.net For this compound derivatives, a CoMSIA model could reveal, for example, that a specific region around the molecule favors a hydrogen bond donor for enhanced biological activity.
Correlation of this compound's Structural Features with Biological Activities
The ultimate goal of SAR and QSAR studies is to establish a clear correlation between the structural features of this compound and its biological effects. Through the synthesis and testing of various analogs, researchers can deduce the importance of different parts of the this compound scaffold. For instance, studies might reveal that the presence and position of hydroxyl or methoxy (B1213986) groups on an aromatic ring strongly influence antioxidant or cytotoxic activity. Similarly, the flexibility or rigidity of the molecule's carbon skeleton can be a critical determinant of its ability to bind to a biological target.
QSAR models provide quantitative insights into these relationships. A derived QSAR equation might show a positive correlation with a descriptor for hydrophobicity and a negative correlation with a descriptor for molecular size, indicating that increased lipophilicity and a smaller molecular volume are favorable for the activity of this compound derivatives.
3D-QSAR contour maps offer a visual representation of these correlations. For a hypothetical series of this compound derivatives, a CoMFA map might show a large green contour (sterically favored) near a specific substituent, suggesting that introducing bulkier groups at this position could lead to more potent compounds. Conversely, a red contour (electronegatively favored) would indicate that an electron-withdrawing group is preferred in that region. These findings are invaluable for the rational design of new this compound analogs with improved and optimized biological profiles.
Below is a hypothetical data table illustrating the kind of data generated and analyzed in a QSAR study of this compound derivatives.
Table 1: Hypothetical Cytotoxic Activity and Physicochemical Descriptors for a Series of this compound Derivatives
| Compound ID | Modification on this compound Core | IC₅₀ (µM) | pIC₅₀ (-log(IC₅₀)) | LogP (Lipophilicity) | Molecular Weight ( g/mol ) |
| UMT-01 | Unmodified | 10.5 | 4.98 | 2.1 | 350.4 |
| UMT-02 | R1 = -Cl | 5.2 | 5.28 | 2.8 | 384.8 |
| UMT-03 | R1 = -F | 8.1 | 5.09 | 2.3 | 368.4 |
| UMT-04 | R2 = -OH | 2.5 | 5.60 | 1.9 | 366.4 |
| UMT-05 | R2 = -OCH₃ | 3.0 | 5.52 | 2.2 | 380.4 |
| UMT-06 | R1 = -Cl, R2 = -OH | 1.1 | 5.96 | 2.6 | 400.8 |
| UMT-07 | R1 = -NO₂ | 15.0 | 4.82 | 2.0 | 395.4 |
| UMT-08 | R2 = -NH₂ | 4.5 | 5.35 | 1.8 | 365.4 |
Rational Design Principles for this compound Analogues Based on SAR/QSAR Data
While specific and extensive SAR and QSAR studies exclusively focused on a broad series of this compound derivatives are not widely available in the public domain, the principles for designing new analogues can be extrapolated from research on the broader class of chromone-containing compounds. Chromones, the core scaffold of this compound, have been the subject of numerous investigations, providing a solid foundation for predicting how structural modifications might impact biological outcomes.
The rational design of this compound analogues would logically proceed by systematically altering specific moieties of the parent molecule and assessing the corresponding changes in a desired biological activity, such as enzyme inhibition or cytotoxicity against cancer cells. Key areas for modification would include the substituents on the benzo-γ-pyrone ring system.
Key Structural Insights from Chromone (B188151) SAR/QSAR Studies:
Studies on various chromone derivatives have revealed several general principles that can be applied to the rational design of this compound analogues:
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the chromone scaffold are critical. For instance, in studies on chromone derivatives as monoamine oxidase (MAO) inhibitors, the presence and location of electron-donating or electron-withdrawing groups significantly influence inhibitory potency and selectivity. tandfonline.com
The Role of the Pyranone Ring: Modifications to the γ-pyrone ring, including the introduction of various substituents, can dramatically alter biological activity. The planarity and electronic distribution of this ring system are often crucial for interaction with biological targets.
Impact of Hydroxyl Groups: The presence and position of hydroxyl groups, as seen in many natural chromones, can be vital for activity, often through hydrogen bonding interactions with target proteins. The antioxidant activity of some chromones, for example, is directly linked to the presence and arrangement of hydroxyl substituents. mdpi.comresearchgate.net
Hypothetical SAR Data Table for this compound Analogues:
To illustrate the principles of rational design, the following interactive table presents hypothetical data for a series of this compound analogues tested for their inhibitory activity against a specific enzyme. This data demonstrates how systematic structural modifications could lead to the identification of more potent compounds.
| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) | Fold Improvement over this compound |
| This compound | -OCH₃ | -H | 15.2 | 1.0 |
| Analogue 1 | -OH | -H | 10.5 | 1.4 |
| Analogue 2 | -OCH₃ | -Cl | 8.1 | 1.9 |
| Analogue 3 | -OCH₃ | -Br | 5.4 | 2.8 |
| Analogue 4 | -OH | -Br | 2.1 | 7.2 |
| Analogue 5 | -NH₂ | -Br | 25.8 | 0.6 |
This table contains hypothetical data for illustrative purposes.
From this hypothetical data, several rational design principles can be deduced:
Conversion of the methoxy group at R1 to a hydroxyl group (Analogue 1 vs. This compound) leads to a modest increase in potency.
Introduction of a halogen at the R2 position significantly enhances activity (Analogues 2 and 3 vs. This compound), with a bromine atom being more favorable than chlorine.
The combination of a hydroxyl group at R1 and a bromine atom at R2 results in the most potent analogue in this series (Analogue 4), suggesting a synergistic effect.
Replacing the methoxy group with an amino group at R1 is detrimental to activity (Analogue 5).
QSAR Models for Guiding Analogue Design:
Building on SAR data, QSAR models can provide quantitative predictions of activity for yet-unsynthesized compounds. A typical 3D-QSAR study on chromone derivatives might generate a model indicating that:
Steric Fields: Bulky substituents at certain positions may be either favorable or unfavorable for activity, depending on the topology of the target's binding site.
Electrostatic Fields: The placement of electron-rich (negative potential) or electron-poor (positive potential) groups can be mapped to guide the design of analogues with improved electrostatic complementarity to the target.
For example, a QSAR model for chromone-based HIV-1 protease inhibitors revealed that specific spatial arrangements of electrostatic and steric fields were crucial for high potency. nih.gov Similarly, QSAR studies on antioxidant chromones have highlighted the importance of descriptors related to electron distribution for radical scavenging activity. mdpi.comresearchgate.net
By integrating the qualitative insights from SAR with the quantitative and predictive power of QSAR, medicinal chemists can prioritize the synthesis of this compound analogues with the highest probability of success, thereby accelerating the drug discovery process. This data-driven approach ensures that the design of new molecules is based on a solid understanding of the structural requirements for the desired biological effect.
Advanced Analytical Methodologies for Umtatin Research
High-Resolution Spectroscopic Techniques for Comprehensive Characterization
High-resolution spectroscopic techniques are fundamental to the unambiguous identification and detailed structural analysis of Umtatin. These methods provide insights into the atomic composition and connectivity of the molecule.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure. epo.org
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of adjacent protons. HSQC correlates protons with their directly attached carbon atoms, while HMBC shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and placing substituents. The structures of this compound and related compounds isolated from plants like Cnidium monnieri have been determined using such 1D and 2D NMR techniques. chemfaces.com
Table 1: Illustrative ¹H and ¹³C NMR Data for Furanocoumarin Skeletons Similar to this compound
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 2 | 5.20 (dd, J = 8.8, 3.2 Hz) | 82.9 |
| 3 | 3.30 (m) | 29.1 |
| 4 | - | 161.2 |
| 5 | - | 112.7 |
| 6 | 6.25 (s) | 98.2 |
| 7 | - | 163.0 |
| 9 | 7.65 (s) | 148.5 |
| 10 | - | 107.0 |
| 2' | - | 144.8 |
| 3' | 4.90 (s), 5.05 (s) | 112.5 |
| 4' | 1.80 (s) | 20.5 |
| 7-CH₂OH | 4.85 (d, J = 5.5 Hz) | 60.8 |
Note: This table is a representative example based on data for related furanocoumarins, as a complete, published, and assigned NMR data table specifically for this compound was not available in the searched sources. The structural elucidation of this compound would follow a similar analytical process.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in solid samples, which can be particularly useful for analyzing natural products in their native state within plant tissues. epo.org While no specific solid-state NMR studies on this compound were identified, this methodology could provide valuable information on the conformation and intermolecular interactions of this compound within a solid matrix.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of this compound. griffith.edu.au By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of the elemental composition. For this compound, with a molecular formula of C₁₅H₁₄O₅, the expected exact mass would be a key identifier. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern offers a "fingerprint" of the molecule, helping to confirm its identity and elucidate its structure. The structural determination of this compound and its analogs isolated from natural sources often involves the use of HRMS, frequently coupled with electrospray ionization (ESI), to confirm the molecular formula and aid in structural elucidation alongside NMR data. chemfaces.comresearchgate.net
Table 2: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₅ | researchgate.net |
| Molecular Weight | 274.27 g/mol | researchgate.net |
| Exact Mass | 274.08412354 Da | researchgate.netgriffith.edu.au |
Chromatographic Separation and Hyphenated Analytical Methods
Chromatographic techniques are vital for the isolation, purification, and quantification of this compound from complex plant extracts. When coupled with spectroscopic detectors, these methods provide a powerful platform for phytochemical analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of isolated this compound and for its quantification in plant extracts. researchgate.nettu.ac.th Reversed-phase HPLC, often using a C18 column, is commonly employed to separate coumarins and other constituents. nih.gov The development of an HPLC method involves optimizing the mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol, often with acid modifiers like formic or acetic acid), flow rate, and column temperature to achieve good resolution of the target analyte from other compounds. biocrick.com Detection is typically performed using a UV detector, as the chromone (B188151) structure of this compound absorbs UV light. For quantitative analysis, a calibration curve is constructed using a purified standard of this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. scirp.org While this compound itself is not highly volatile, GC-MS is extensively used to analyze the essential oils and other volatile constituents of plants like Cnidium monnieri. researchgate.net This provides a chemical profile of the volatile components of the plant material from which this compound is isolated. In some cases, derivatization techniques can be used to increase the volatility of less volatile compounds like this compound, allowing for their analysis by GC-MS. mdpi.com For instance, the volatile components from Cnidium monnieri have been extracted and analyzed by GC-MS, identifying numerous compounds, including osthole (B1677514) and imperatorin, which are structurally related to this compound. researchgate.netnih.gov
Spectrophotometric and Fluorometric Assays for Quantitative Biological Assessment
Spectrophotometric and fluorometric assays are fundamental tools in the quantitative evaluation of the biological effects of natural compounds like this compound. These techniques offer high sensitivity and are adaptable to high-throughput screening, making them invaluable for determining a compound's efficacy in various biological contexts, such as enzyme inhibition or antioxidant activity.
Spectrophotometric Assays:
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of phytochemicals in plant extracts and biological samples. nih.govnih.govyoutube.com The principle relies on the absorption of light by chromophores, which are specific parts of a molecule responsible for its color and light-absorbing properties. youtube.com For a compound like this compound, which possesses a chromone ring system, UV-Vis spectroscopy can be employed to determine its concentration in a solution by measuring the absorbance at a specific wavelength (λmax). This quantitative data is foundational for subsequent biological assays.
While specific spectrophotometric bioassays developed exclusively for this compound are not extensively documented in publicly available literature, the general methodology for assessing the biological activity of chromones and other phenolic compounds is well-established. For instance, the antioxidant capacity of plant extracts containing such compounds is often evaluated using spectrophotometric methods that measure the reduction of a colored reagent.
Hypothetical Antioxidant Activity of this compound using DPPH Assay
| Concentration of this compound (µg/mL) | Absorbance at 517 nm | % Inhibition |
|---|---|---|
| 10 | 0.850 | 15.0 |
| 20 | 0.720 | 28.0 |
| 40 | 0.550 | 45.0 |
| 60 | 0.410 | 59.0 |
| 80 | 0.280 | 72.0 |
Fluorometric Assays:
Fluorometric assays offer even greater sensitivity than spectrophotometry and are particularly useful for studying enzyme inhibition and protein-ligand interactions. nih.govmdpi.comnih.gov These assays measure the fluorescence emitted by a molecule upon excitation with light of a specific wavelength. Changes in fluorescence intensity or wavelength can indicate binding events or enzymatic reactions.
One common fluorometric technique is the fluorescence quenching assay, which can be used to study the binding of a small molecule like this compound to a target protein. nih.govresearchgate.netnih.govmdpi.commdpi.com Many proteins contain fluorescent amino acids, such as tryptophan, whose fluorescence can be "quenched" or diminished upon the binding of a ligand. This change in fluorescence can be used to determine the binding affinity and stoichiometry of the interaction.
Another application of fluorometric assays is in the direct measurement of enzyme activity and inhibition. nih.govmdpi.comepigentek.commdpi.com In these assays, a non-fluorescent substrate is converted into a fluorescent product by the enzyme. An inhibitor like this compound would decrease the rate of formation of the fluorescent product, providing a direct measure of its inhibitory potency.
While specific fluorometric assay data for this compound is scarce, the table below provides a representative example of how data from a fluorescence-based enzyme inhibition assay might be structured.
Representative Data from a Fluorometric Enzyme Inhibition Assay for this compound
| This compound Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition |
|---|---|---|
| 0 (Control) | 1250 | 0 |
| 1 | 1050 | 16 |
| 5 | 750 | 40 |
| 10 | 500 | 60 |
| 20 | 300 | 76 |
Computational Analytical Chemistry for Data Interpretation and Predictive Modeling
Computational chemistry and predictive modeling have become indispensable tools in modern drug discovery and phytochemical research. nih.gov These in silico methods allow for the prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), the identification of potential biological targets, and the elucidation of mechanisms of action, thereby guiding and accelerating experimental research. nih.govnih.govnih.govresearchgate.netyoutube.com
Data Interpretation and Predictive Modeling:
The process of predictive modeling in pharmacology typically involves several stages. nih.gov Initially, a dataset of compounds with known biological activities is used to train a machine learning algorithm. mdpi.complos.org The algorithm learns the relationship between the chemical structures of the compounds and their activities. This trained model can then be used to predict the activity of new or uncharacterized compounds like this compound.
Various computational models can be employed, including Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. nih.gov
In Silico Target Prediction and Molecular Docking:
A key application of computational chemistry is the prediction of the biological targets of a compound. nih.govmdpi.comsonar.ch Ligand-based approaches compare the structure of the query molecule to libraries of compounds with known targets, assuming that structurally similar molecules will have similar targets. nih.gov Structure-based approaches, such as molecular docking, simulate the interaction between the compound and the three-dimensional structure of a potential protein target. nih.govresearchgate.netetflin.compubrica.comsciepub.com
Molecular docking studies can predict the preferred binding orientation of a ligand to its target and estimate the binding affinity, often expressed as a binding energy score. nih.govetflin.com Lower binding energies generally indicate a more stable and favorable interaction. For instance, a computational study on compounds from Ptaeroxylon obliquum could involve docking this compound against a panel of cancer-related proteins to predict its potential as an anti-cancer agent.
The following table illustrates hypothetical results from a molecular docking study of this compound against several potential protein targets.
Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Energy (kcal/mol) | Predicted Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile406 |
| B-cell lymphoma 2 (Bcl-2) | -9.2 | Arg146, Tyr101, Asp105 |
ADMET Prediction:
In silico ADMET prediction is another critical component of computational analysis. nih.govresearchgate.netyoutube.com These models predict properties such as a compound's likelihood of being absorbed in the gut, its distribution throughout the body, its metabolic stability, and its potential for toxicity. nih.govresearchgate.net By identifying potential liabilities early in the research process, these predictions help to prioritize compounds for further development and reduce the risk of late-stage failures.
Table of Compounds
| Compound Name |
|---|
| This compound |
Preclinical Research Paradigms for Investigating Umtatin S Biological Effects Methodological Focus
Design and Execution of In Vitro Assays for Target Engagement and Pathway Modulation
There is a lack of specific published data on in vitro assays conducted with Umtatin to determine its target engagement and pathway modulation.
Cell-Based Models for Initial Biological Evaluations
No specific studies utilizing immortalized cell lines or primary cell cultures for the initial biological evaluation of this compound have been found in the public literature. While extracts from Ptaeroxylon obliquum and Cnidium monnieri have been investigated for various biological activities, the specific contribution and effects of this compound in these assays have not been detailed. researchgate.netnih.gov
Biochemical Assays for Molecular Target Interaction Studies
Information regarding biochemical assays to investigate the direct interaction of this compound with specific molecular targets is not currently available. Such studies are crucial for understanding the compound's mechanism of action.
Utilization of Ex Vivo Tissue and Organ Culture Models for Functional Studies
There are no published reports on the use of ex vivo tissue or organ culture models to study the functional effects of this compound.
Application of In Vivo Animal Models for Systemic Biological Investigations
Similarly, there is no evidence in the scientific literature of in vivo studies using animal models to investigate the systemic biological effects of this compound.
Rationale for Model Selection
Without any in vivo studies on this compound, there is no information available regarding the rationale for selecting specific animal models.
Experimental Design Principles and Endpoint Measurement Strategies in Preclinical Studies
Given the absence of preclinical studies on this compound, there are no established experimental design principles or endpoint measurement strategies to report.
Pharmacological Characterization Methodologies in Preclinical Research Contexts
Investigation of Compound Distribution and Elimination Principles in Experimental Models
No specific information available for this compound.
Methodologies for Assessing Exposure-Response Relationships in Research Models
No specific information available for this compound.
Table of Compounds Mentioned
Since no specific research on "this compound" could be found, no other chemical compounds are mentioned in the context of its analysis.
Future Research Directions and Translational Perspectives for Umtatin Chemical Biology
The exploration of the chemical biology of Umtatin, a naturally occurring furochromone, stands at a promising frontier. While initial studies have begun to shed light on its potential, the path forward lies in the strategic integration of advanced scientific methodologies. These approaches will not only deepen our understanding of this compound's molecular interactions but also accelerate its journey from a laboratory curiosity to a potential therapeutic agent. This article outlines key future research directions and translational perspectives poised to unlock the full potential of this compound.
Q & A
Q. What are the key structural characteristics of Umtatin that distinguish it from other chromone derivatives?
this compound, a chromone derivative, is structurally characterized by its fused benzopyranone core. Key distinguishing features include the position and nature of substituents (e.g., hydroxyl or alkyl groups) and its electronic configuration, which influence reactivity and biological activity. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, X-ray crystallography for 3D conformation, and mass spectrometry for molecular weight validation . Comparative analysis with structurally similar compounds (e.g., Khellin) can highlight unique functional groups or stereochemical arrangements.
Q. What spectroscopic methods are most effective for confirming the identity and purity of this compound in synthetic samples?
A multi-technique approach is recommended:
- NMR Spectroscopy : For resolving proton environments and verifying substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold is standard).
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound's structure-activity relationships (SAR) in biological systems?
Methodology :
- In Silico Modeling : Use molecular docking or density functional theory (DFT) to predict binding affinities with target proteins (e.g., enzymes or receptors).
- In Vitro Assays : Test this compound analogs with systematic structural modifications (e.g., substituent additions/removals) against relevant biological targets (e.g., antimicrobial or anti-inflammatory assays).
- Control Groups : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only samples).
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics). Document deviations and validate findings through independent replication .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding this compound's reactivity?
Stepwise Approach :
- Re-examine Assumptions : Verify force fields in simulations or solvent effects in experimental conditions.
- Sensitivity Analysis : Test how small changes in input parameters (e.g., pH, temperature) affect outcomes.
- Collaborative Validation : Engage independent labs to replicate experiments or simulations.
- Hybrid Methods : Combine quantum mechanics/molecular mechanics (QM/MM) with experimental kinetic studies. Contradictions often arise from oversimplified models or unaccounted variables (e.g., stereochemical instability) .
Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing byproducts?
Methodological Framework :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst concentration, temperature).
- Green Chemistry Principles : Explore solvent-free reactions or biocatalysis for sustainable synthesis.
- In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction progress.
- Byproduct Characterization : Use LC-MS to identify and quantify impurities, then adjust reaction conditions iteratively. Publish full synthetic protocols, including failed attempts, to aid reproducibility .
Data Management and Reproducibility
Q. What are the best practices for documenting this compound-related research to ensure reproducibility?
- Electronic Lab Notebooks (ELNs) : Record raw data, instrument settings, and environmental conditions (e.g., humidity).
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
- Supporting Information : Include crystallographic data (CIF files), NMR spectra, and HPLC chromatograms in supplementary materials.
- Version Control : Track revisions to experimental protocols using tools like Git. Adhere to journal-specific guidelines for data deposition (e.g., Cambridge Structural Database for crystallographic data) .
Comparative and Mechanistic Studies
Q. How can this compound's biological activity be systematically compared to other chromones like Khellin?
Experimental Design :
- Dose-Response Curves : Test both compounds at identical concentrations in cell-based assays.
- Target-Specific Assays : Compare inhibition constants (Ki) for shared enzymatic targets.
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using in vitro models (e.g., liver microsomes).
- Computational Overlay Analysis : Map electrostatic potentials to identify divergent interaction hotspots. Report statistical significance (p < 0.05) and effect sizes to contextualize differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
